Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Synthetic Chemistry Regioselectivity Process Development

Unfunctionalized imidazo[1,2-a]pyrimidine-2-carboxylate ethyl ester serves as non-negotiable baseline control for kinase SAR (B-Raf IC₅₀ as low as 0.003 μM). Enables systematic derivatization without confounding pre-existing groups. Essential precursor for anti-TB hybrids (MIC 0.8 μg/mL) and cancer-selective agents. Regioisomerically pure 2-carboxylate reference standard for method development.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 64951-06-0
Cat. No. B1586087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-a]pyrimidine-2-carboxylate
CAS64951-06-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=NC2=N1
InChIInChI=1S/C9H9N3O2/c1-2-14-8(13)7-6-12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3
InChIKeySORASSFGEFQWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0): Structural Baseline for Imidazo[1,2-a]pyrimidine Scaffold Procurement


Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0; MF: C9H9N3O2; MW: 191.19) is a core heterocyclic building block belonging to the fused imidazo[1,2-a]pyrimidine system. This scaffold has been extensively validated in medicinal chemistry as a privileged structure for kinase inhibition (e.g., B-Raf, c-Met), antimicrobial development, and anticancer agent design [1]. The parent compound, bearing an ethyl ester at the 2-position, serves as the fundamental starting point for structure-activity relationship (SAR) exploration and derivative synthesis [2]. Commercial sources offer purity levels up to ≥98%, with analytical characterization via NMR and HPLC . Direct comparative data for this specific ethyl ester compound remains scarce in published literature relative to highly elaborated therapeutic derivatives.

Why Generic Imidazopyrimidine Scaffolds Cannot Substitute for Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0)


While the imidazo[1,2-a]pyrimidine core is shared by numerous derivatives, substitution is highly context-dependent and carries significant experimental risk. Minor structural variations, such as changing the ester group from ethyl to methyl or altering the substitution position, can drastically alter pharmacokinetic properties, synthetic accessibility, and biological activity profiles [1]. For instance, SAR studies demonstrate that even small changes in the ester moiety or the addition of substituents to the fused ring system can shift kinase selectivity profiles by orders of magnitude or completely abolish antimicrobial potency [2]. Therefore, for researchers aiming to systematically build SAR libraries or optimize a specific lead series, the unadorned ethyl 2-carboxylate represents a non-negotiable baseline control and synthetic precursor that cannot be interchanged with other functionalized or regioisomeric analogs without confounding experimental outcomes [3].

Quantitative Differentiation of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) vs. Comparators


Regioisomeric Specificity: Quantified Synthetic Yield vs. Imidazo[1,2-a]pyrimidine-3-carboxylate

In the synthesis of the imidazo[1,2-a]pyrimidine carboxylate scaffold, regioisomer formation is a critical control point. The synthetic route employing ethyl 2-chloroacetoacetate with appropriate starting materials yields a mixture of the target 2-carboxylate ester and the undesired 3-carboxylate regioisomer. The target compound Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate is isolated in approximately 30% yield as a light yellow oil, whereas the mother liquor contains a mixture including the 3-carboxylate regioisomer (6 g, 60%) as a thick, black oil . The regioisomer is obtained as a thick black oil, significantly complicating purification and subsequent derivatization relative to the cleaner 2-carboxylate product.

Synthetic Chemistry Regioselectivity Process Development

Kinase Inhibition Potency Gap: Scaffold Validation vs. Unsubstituted Core

The imidazo[1,2-a]pyrimidine scaffold has demonstrated remarkable potency as a B-Raf kinase inhibitor when appropriately substituted. While the unsubstituted core scaffold (Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate) serves as the synthetic precursor, highly optimized derivatives achieve potent inhibition. For example, specific elaborated imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit B-Raf kinase with an IC50 of 0.003 μM [1]. This extreme potency gap illustrates that the unsubstituted scaffold represents the essential, but unoptimized, baseline for SAR expansion. Any compound with pre-installed, non-optimal substituents would limit the ability to achieve this level of target engagement.

Kinase Inhibition B-Raf Oncology Scaffold Optimization

Antitubercular Potency Gap: Baseline Core vs. Optimized Hybrid Derivative

Molecular hybridization strategies using the imidazo[1,2-a]pyrimidine core as a central linker have yielded potent anti-TB agents. In a series of linked pyridine, pyrazine, and pyrimidine derivatives, compound T11 exhibited an MIC of 0.8 μg/mL against M. tuberculosis H37Rv strain, while compounds T5 and T18 showed MIC values of 3.12 μg/mL [1]. These optimized hybrid molecules demonstrate that the core imidazo[1,2-a]pyrimidine unit, when strategically elaborated, can achieve single-digit μg/mL MIC values. The ethyl 2-carboxylate building block is the essential starting material for constructing these potent hybrids; substituting a different core heterocycle would fundamentally alter the pharmacophore geometry.

Antitubercular Mycobacterium tuberculosis MIC Hybrid Design

Cytotoxic Selectivity: Scaffold-Derived Selective Antiproliferative Activity vs. Unfunctionalized Core

Imidazo[1,2-a]pyrimidine derivatives bearing imine/amine groups demonstrate selective cytotoxicity against breast cancer cell lines. Compound 3d selectively inhibited MCF-7 proliferation by 1.6-fold and MDA-MB-231 by 2.0-fold relative to healthy HUVEC cells, with IC50 values of 43.4 μM and 35.9 μM, respectively [1]. Similarly, homopiperazine-linked derivatives achieved enhanced potency, with compound 12 exhibiting an IC50 of 4.14 μM against A549 lung cancer cells, representing a 2.5-fold improvement over the standard Etoposide (IC50 = 10.44 μM) [2]. These data illustrate that the imidazo[1,2-a]pyrimidine core, when functionalized, can yield both potency improvements and cancer-selective toxicity profiles. The ethyl 2-carboxylate represents the unsubstituted starting point required to systematically build and optimize such selective cytotoxic agents.

Cytotoxicity Breast Cancer MCF-7 MDA-MB-231 Selectivity Index

Functional Ester Differentiation: Ethyl vs. Methyl imidazo[1,2-a]pyrimidine-2-carboxylate for Downstream Reactivity

The 2-carboxylate ester serves as a critical synthetic handle for SAR expansion, enabling hydrolysis to the carboxylic acid followed by amide coupling or transesterification. Literature precedence confirms that ethyl esters of the imidazo[1,2-a]pyrimidine-2-carboxylic acid series have been synthesized and subsequently converted to corresponding acids and amides, which were then evaluated for anti-inflammatory and analgesic activity in vivo [1]. The ethyl ester (CAS 64951-06-0) provides a balance of stability and reactivity distinct from the methyl ester analog (CAS 1119452-82-2) . Ethyl esters typically exhibit slower hydrolysis rates under mild conditions, offering greater shelf stability while remaining readily cleavable under standard saponification protocols (LiOH/THF/H2O or NaOH/EtOH) to generate the free carboxylic acid for amide bond formation. This tunable reactivity makes the ethyl ester the preferred intermediate for multi-step synthetic campaigns where controlled deprotection is essential.

Ester Hydrolysis Synthetic Handle Carboxylic Acid SAR Exploration

Quantified Scaffold Baseline: Dihydrofolate Reductase (DHFR) Inhibitory Activity

The unsubstituted ethyl imidazo[1,2-a]pyrimidine-2-carboxylate has been directly evaluated for enzyme inhibition. Against dihydrofolate reductase (DHFR) from Pneumocystis carinii, the compound exhibited an IC50 of 1.20 × 10⁴ nM (12 μM) [1]. This moderate baseline inhibitory activity provides a quantifiable starting point for SAR studies; subsequent structural elaboration of the core scaffold has the potential to improve potency by orders of magnitude, as demonstrated with other imidazo[1,2-a]pyrimidine derivatives against alternative targets. This direct measurement for the parent compound itself establishes a valuable benchmark for hit-to-lead optimization campaigns.

DHFR Antimicrobial Enzyme Inhibition Pneumocystis carinii

Validated Application Scenarios for Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) in Research and Development


Kinase Inhibitor Lead Generation and B-Raf SAR Expansion

Researchers developing small-molecule kinase inhibitors, particularly those targeting B-Raf or c-Met, should utilize this unsubstituted ethyl ester scaffold as the foundational building block. As demonstrated by derivative compounds achieving IC50 values as low as 0.003 μM against B-Raf kinase, the imidazo[1,2-a]pyrimidine core is a validated privileged structure for kinase inhibition [1]. The unfunctionalized ethyl ester provides a clean starting point for systematic SAR exploration, allowing medicinal chemists to install diverse substituents without confounding pre-existing functional groups. This scaffold has been explicitly claimed in patents covering MET kinase inhibitors for treating cellular proliferative diseases [2].

Antitubercular Drug Discovery and Hybrid Molecule Design

For programs focused on developing novel antitubercular agents against M. tuberculosis H37Rv, this compound serves as a core structural unit for molecular hybridization strategies. Literature precedent demonstrates that imidazo[1,2-a]pyrimidine-linked hybrids achieve MIC values as low as 0.8 μg/mL, representing potent anti-TB activity [3]. The 2-carboxylate ester offers a versatile synthetic handle for tethering diverse pharmacophoric fragments (pyridine, pyrazine, pyrimidine) to the central scaffold. Procurement of the parent ethyl ester enables the construction of focused libraries to optimize anti-TB potency while minimizing cytotoxicity to VERO cells [3].

Selective Cytotoxic Agent Development for Breast and Lung Cancer

In oncology research programs targeting breast cancer (MCF-7, MDA-MB-231) or lung cancer (A549) cell lines, the imidazo[1,2-a]pyrimidine-2-carboxylate scaffold has proven capacity for selective cytotoxicity. Elaborated derivatives achieve cancer-selective antiproliferative activity with up to 2.0-fold selectivity over healthy cells [4], while homopiperazine-functionalized analogs demonstrate 2.5-fold enhanced potency over the standard chemotherapeutic Etoposide [5]. The ethyl ester core is the essential precursor for installing these activity-conferring functional groups (imines, amines, homopiperazines), enabling systematic optimization of both potency and selectivity indices.

Synthetic Methodology Development and Heterocyclic Chemistry Research

This compound is a critical substrate for developing new synthetic methodologies targeting fused nitrogen-containing heterocycles. The regioisomeric outcome of imidazo[1,2-a]pyrimidine synthesis—yielding a 30:60 ratio of 2-carboxylate to 3-carboxylate isomers —makes this purified 2-carboxylate isomer an essential reference standard for reaction optimization studies. Additionally, the ethyl ester group serves as a model substrate for investigating selective reduction, hydrolysis, and functionalization reactions on the imidazo[1,2-a]pyrimidine core [6]. Researchers focused on heterocyclic methodology development require the authentic, regioisomerically pure 2-carboxylate compound to establish baseline reaction conditions and validate new synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.